molecular formula C13H16Cl3N3O2S B11711414 Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate

Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate

Cat. No.: B11711414
M. Wt: 384.7 g/mol
InChI Key: MRSWSFBLLGXLOM-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of trichloroethyl, toluidinocarbothioyl, and ethylcarbamate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate typically involves the reaction of ethyl 2,2,2-trichloroacetate with 3-toluidinocarbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2,2,2-trichloro-1-[(2-chloroanilino)carbothioyl]amino]ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino]ethylcarbamate
  • 3-Chloro-N-(2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl)benzamide

Comparison: Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16Cl3N3O2S

Molecular Weight

384.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C13H16Cl3N3O2S/c1-3-21-12(20)19-10(13(14,15)16)18-11(22)17-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,22)

InChI Key

MRSWSFBLLGXLOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C

Origin of Product

United States

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